molecular formula C8H12BrNS B3072847 [(5-Bromothiophen-2-yl)methyl](propyl)amine CAS No. 1017046-51-3

[(5-Bromothiophen-2-yl)methyl](propyl)amine

Cat. No.: B3072847
CAS No.: 1017046-51-3
M. Wt: 234.16 g/mol
InChI Key: CSKVKIYCLAAXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C8H12BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromine atom at the 5-position of the thiophene ring and a propylamine group attached to the 2-position via a methylene bridge. This structure imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position, yielding 5-bromo-2-thiophenecarboxaldehyde.

    Reductive Amination: The formyl group is then converted to a propylamine group through reductive amination using propylamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (5-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.

    Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkynyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiophene thiols and thioethers.

    Coupling: Biaryl or alkynyl-thiophene compounds.

Scientific Research Applications

(5-Bromothiophen-2-yl)methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methylamine depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and affecting cellular processes.

    Material Science: In conductive polymers, it contributes to the electronic properties by facilitating charge transport through the thiophene backbone.

Comparison with Similar Compounds

(5-Bromothiophen-2-yl)methylamine can be compared with other thiophene derivatives:

    (5-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a propyl group, leading to different reactivity and applications.

    5-Bromo-2-thiophenecarboxaldehyde: Precursor in the synthesis, lacks the amine functionality.

    Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group, used in different chemical transformations.

The uniqueness of (5-Bromothiophen-2-yl)methylamine lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNS/c1-2-5-10-6-7-3-4-8(9)11-7/h3-4,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKVKIYCLAAXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 3
Reactant of Route 3
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 4
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 5
Reactant of Route 5
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 6
Reactant of Route 6
[(5-Bromothiophen-2-yl)methyl](propyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.